1-Dodecene

Description

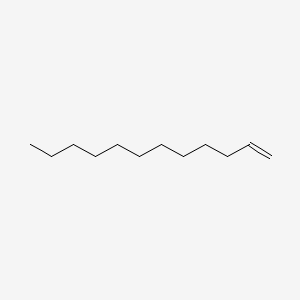

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBERNSMYQZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24, Array | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-08-7, 62132-67-6 | |

| Record name | 1-Dodecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62132-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026914 | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C11-13, C12-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DODECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DODECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYE669F3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31 °F (USCG, 1999), -35.2 °C, -35 °C | |

| Record name | 1-DODECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8597 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1076 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Industrial Production of 1-Dodecene Alpha-Olefin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecene, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a critical industrial chemical intermediate. Its primary applications lie in the production of surfactants, detergents, plasticizers, and as a comonomer in the synthesis of polymers. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and industrial-scale production of this compound, with a focus on ethylene oligomerization. Detailed experimental protocols, comparative data on catalytic systems, and process workflows are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction

This compound is a colorless, clear liquid with a mild, pleasant odor.[1] As an alpha-olefin, its terminal double bond imparts high reactivity, making it a versatile building block in organic synthesis.[2] The primary industrial route to this compound is the oligomerization of ethylene, a process that has been refined through various catalytic systems to control the chain length and linearity of the resulting alpha-olefins.[2][3] Key commercial processes include the Shell Higher Olefin Process (SHOP), Ziegler-Natta catalysis, and the use of metallocene catalysts.

Industrial Production Processes

The industrial synthesis of this compound is dominated by the catalytic oligomerization of ethylene. This process involves the sequential addition of ethylene monomers to a growing hydrocarbon chain initiated by a catalyst. The key challenge lies in controlling the chain growth to selectively produce the desired C₁₂ fraction.

Ethylene Oligomerization

The oligomerization of ethylene to produce a range of linear alpha-olefins is the cornerstone of this compound production.[2] The general reaction can be represented as:

n CH₂=CH₂ → CH₃(CH₂)₂n₋₃CH=CH₂

Several major industrial processes have been developed to carry out this transformation, each with its own unique catalyst system and operating conditions.

The Shell Higher Olefin Process is a highly integrated and flexible process for the production of linear alpha-olefins.[4][5] It utilizes a nickel-phosphine complex as the catalyst.[5] The process typically operates at temperatures between 80 and 120 °C and pressures ranging from 70 to 140 bar.[5] A key feature of the SHOP process is the subsequent isomerization and metathesis of undesired olefin fractions to maximize the yield of commercially valuable cuts, including this compound. The initial oligomerization step produces a mixture of even-numbered α-olefins, with the C₁₂ to C₁₈ fraction having direct commercial value.[6]

Ziegler-Natta catalysts, typically based on titanium compounds in conjunction with organoaluminum co-catalysts, are widely used for the polymerization and oligomerization of olefins.[7][8] For the production of linear alpha-olefins, the process is controlled to favor shorter chain lengths. A common example of a Ziegler-Natta catalyst system is a mixture of titanium tetrachloride (TiCl₄) and triethylaluminum (Al(C₂H₅)₃).[9] The preparation of these catalysts often involves supporting the titanium compound on magnesium chloride (MgCl₂).[4][10]

Metallocene catalysts, which are organometallic compounds containing a transition metal sandwiched between cyclopentadienyl ligands, offer a high degree of control over the polymerization process.[11][12] When used for ethylene oligomerization, they can produce alpha-olefins with a narrow molecular weight distribution. These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO).[11][13]

Fischer-Tropsch Synthesis

While less common for the targeted production of this compound, the Fischer-Tropsch synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, can also produce a range of linear alpha-olefins. The product distribution is highly dependent on the catalyst (typically iron or cobalt-based) and process conditions.

Comparative Data on Catalytic Systems

The choice of catalyst system is critical in determining the efficiency and selectivity of this compound synthesis. The following table summarizes typical parameters and performance metrics for the major industrial processes.

| Catalyst System | Catalyst Composition | Co-catalyst/Activator | Typical Temperature (°C) | Typical Pressure (bar) | This compound Selectivity (wt%) | Key Advantages | Key Disadvantages |

| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complex | - | 80 - 120[5] | 70 - 140[5] | Part of C₁₂-C₁₈ fraction (40-50% of total olefins)[6] | High flexibility in product distribution, catalyst recycling. | Complex multi-step process. |

| Ziegler-Natta | TiCl₄ on MgCl₂ support[4][10] | Triethylaluminum (Al(C₂H₅)₃) | 180 - 220 | ~140 | Varies with conditions | Well-established technology, high activity. | Broad product distribution, potential for polymer formation. |

| Metallocene | Zirconocene or Titanocene dichloride | Methylaluminoxane (MAO)[11][13] | 50 - 100 | 10 - 50 | Can be tuned for higher selectivity | Narrow product distribution, high catalyst activity. | Higher catalyst cost. |

| Chromium-based | Cr(III) compound with PNP or other ligands | Methylaluminoxane (MAO) or MMAO | 40 - 80[14] | 25 - 50[14][15] | Can be selective to other olefins, but C₁₀+ are formed[16] | High activity and selectivity for specific oligomers (e.g., 1-hexene, 1-octene).[14] | Selectivity for this compound is often lower than for shorter olefins. |

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound via Ethylene Oligomerization (Ziegler-Natta Catalyst)

This protocol describes a general procedure for the synthesis of this compound using a MgCl₂-supported TiCl₄ catalyst.

4.1.1. Catalyst Preparation (MgCl₂-supported TiCl₄)

-

Anhydrous MgCl₂ is ball-milled to increase its surface area.

-

The activated MgCl₂ is suspended in a dry, inert solvent such as n-heptane in a nitrogen-purged reactor.

-

A solution of an internal electron donor, such as di-n-butyl phthalate, in n-heptane is added to the suspension and stirred.

-

Titanium tetrachloride (TiCl₄) is added dropwise to the mixture at a controlled temperature (e.g., 60 °C).[10]

-

The temperature is raised to 90-110 °C and the mixture is stirred for 2-3 hours.[10][17]

-

The solid catalyst is allowed to settle, and the supernatant is removed.

-

The catalyst is washed several times with fresh n-heptane to remove unreacted reagents.

-

The final catalyst is dried under a stream of nitrogen.

4.1.2. Ethylene Oligomerization

-

A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

A dry, inert solvent such as toluene is added to the reactor.

-

The prepared Ziegler-Natta catalyst is introduced into the reactor under a nitrogen blanket.

-

A solution of triethylaluminum (TEAL) in toluene is added as the co-catalyst. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100-300.

-

The reactor is heated to the desired temperature (e.g., 80-100 °C).

-

Ethylene is introduced into the reactor to the desired pressure (e.g., 10-30 bar). The pressure is maintained throughout the reaction by continuously feeding ethylene.

-

The reaction is allowed to proceed for a set period (e.g., 1-4 hours).

-

After the reaction, the reactor is cooled, and the excess ethylene is vented.

-

The reaction is quenched by the addition of a small amount of an alcohol (e.g., isopropanol).

-

The catalyst residue is removed by filtration.

-

The resulting solution contains a mixture of linear alpha-olefins.

Purification of this compound

The crude product from the oligomerization reaction is a mixture of alpha-olefins with different chain lengths. This compound is separated from this mixture by fractional distillation.

4.2.1. Fractional Distillation

-

The filtered reaction mixture is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column).

-

The distillation apparatus is set up for vacuum distillation to lower the boiling points of the high-molecular-weight olefins and prevent thermal degradation.

-

The pressure is reduced using a vacuum pump, and the mixture is heated gently.

-

Fractions are collected based on their boiling points. The boiling point of this compound is approximately 213 °C at atmospheric pressure, but this will be significantly lower under vacuum.

-

The fraction corresponding to C₁₂ olefins is collected. The purity of the collected fraction can be assessed by gas chromatography (GC).

Analysis of Product Mixture

The composition of the product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][18]

4.3.1. GC-MS Protocol

-

Sample Preparation: A small aliquot of the product mixture is diluted in a suitable solvent (e.g., hexane or toluene). An internal standard (e.g., n-undecane) can be added for quantitative analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating hydrocarbons.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature ramp is used to separate the different olefin chain lengths. For example, starting at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: The individual components are identified by their retention times and mass spectra, which can be compared to a library of known compounds. The relative abundance of each olefin can be determined by integrating the peak areas in the chromatogram.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound synthesis provide a clearer understanding of the underlying mechanisms and workflows.

Ethylene Oligomerization Catalytic Cycle (Ziegler-Natta)

Caption: Ziegler-Natta catalytic cycle for ethylene oligomerization to this compound.

Industrial Production Workflow for this compound

Caption: General industrial workflow for the production and purification of this compound.

Logical Relationship of Catalyst Components in Ziegler-Natta System

Caption: Logical relationship of components in a Ziegler-Natta catalyst system.

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the oligomerization of ethylene. The choice of catalyst system, whether based on Ziegler-Natta, metallocene, or proprietary technologies like the Shell Higher Olefin Process, plays a crucial role in determining the selectivity and efficiency of the production. This guide has provided a detailed overview of these processes, including comparative data, experimental protocols, and process workflows, to aid researchers and professionals in understanding and applying the principles of this compound synthesis. Further advancements in catalyst design and process optimization continue to be areas of active research, aiming for even higher selectivity and more sustainable production methods.

References

- 1. Synthesis, characterization and ethylene oligomerization studies of nickel complexes bearing 2-imino-1,10-phenanthrolines - Beijing Institute of Technology [pure.bit.edu.cn]

- 2. US7759271B2 - Activating supports for metallocene catalysis - Google Patents [patents.google.com]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. mdpi.com [mdpi.com]

- 11. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization [scielo.org.za]

- 16. researchgate.net [researchgate.net]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. researchgate.net [researchgate.net]

spectroscopic data analysis for 1-dodecene (NMR, IR, mass spec)

This technical guide provides a comprehensive overview of the spectroscopic data analysis for 1-dodecene, a linear alpha-olefin. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | =CH- |

| ~4.97 | ddt | 1H | H₂C= (trans) |

| ~4.91 | ddt | 1H | H₂C= (cis) |

| ~2.04 | q | 2H | -CH₂-CH= |

| ~1.27 | m | 16H | -(CH₂)₈- |

| ~0.88 | t | 3H | -CH₃ |

Spectra are typically run in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~139.2 | C-2 (=CH-) |

| ~114.1 | C-1 (=CH₂) |

| ~33.9 | C-3 |

| ~31.9 | C-10 |

| ~29.6 | C-4 to C-9 |

| ~29.3 | C-4 to C-9 |

| ~29.1 | C-4 to C-9 |

| ~28.9 | C-4 to C-9 |

| ~22.7 | C-11 |

| ~14.1 | C-12 (-CH₃) |

Spectra are typically run in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[1][2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3077 | C-H Stretch | =C-H (alkene) |

| ~2957, ~2853 | C-H Stretch | -C-H (alkane) |

| ~1641 | C=C Stretch | C=C (alkene) |

| ~1465 | C-H Bend | -CH₂- (alkane) |

| ~991, ~909 | C-H Bend | =C-H out-of-plane (alkene) |

Spectra of neat liquid samples are often acquired.[2][3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Low | [M - C₃H₇]⁺ |

| 111 | Moderate | [M - C₄H₉]⁺ |

| 97 | High | [M - C₅H₁₁]⁺ |

| 83 | High | [M - C₆H₁₃]⁺ |

| 69 | High | [M - C₇H₁₅]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ (Allyl Cation) |

Data obtained via Electron Ionization (EI) Mass Spectrometry.[4][5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (liquid)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform.[7][8]

-

The sample should be fully dissolved; gentle vortexing can be applied to ensure a homogeneous solution.[7]

-

Transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be around 4-5 cm.[7]

-

Cap the NMR tube securely.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the solvent peak itself (CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Neat Liquid Film This is a common and straightforward method for analyzing pure liquid samples.[9][10]

Materials:

-

This compound sample (liquid)

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pipette

-

Kimwipes

-

Acetone (for cleaning)

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, handling them by the edges to avoid fingerprints.[10]

-

Using a pipette, place one to two drops of neat this compound onto the center of one salt plate.[9]

-

Carefully place the second salt plate on top, creating a thin liquid film "sandwich".[9][10] The liquid should spread evenly between the plates.

-

-

Data Acquisition:

-

Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.[10]

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Method: Electron Ionization (EI) with Gas Chromatography (GC) Inlet

Materials:

-

This compound sample (liquid)

-

Volatile solvent (e.g., dichloromethane or hexane) for dilution

-

GC-MS instrument

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent.

-

-

Instrument Setup:

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

The separated this compound molecules then enter the ion source of the mass spectrometer.

-

-

Ionization and Fragmentation:

-

In the EI source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV).[11]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[11]

-

The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value typically corresponds to the molecular ion.

-

The fragmentation pattern provides structural information about the molecule.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key IR absorptions for this compound functional groups.

Caption: Simplified mass spectrometry fragmentation of this compound.

References

- 1. This compound(112-41-4) 13C NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound(112-41-4) IR Spectrum [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound(112-41-4) MS spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to the Thermodynamic Data and Reaction Enthalpies of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the thermodynamic properties and reaction enthalpies of 1-dodecene (C₁₂H₂₄), a long-chain alpha-olefin of significant interest in various chemical syntheses. The information compiled herein is intended to serve as a critical resource for professionals in research, science, and drug development who require precise thermodynamic data for process design, reaction modeling, and safety assessments. This document summarizes key quantitative data, outlines typical experimental methodologies, and provides visual representations of relevant chemical transformations.

Thermodynamic Data of this compound

The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions and physical processes. The following tables summarize key data points, including enthalpy of formation, entropy, and heat capacity.

Table 1: Standard Molar Thermodynamic Properties of this compound (at 298.15 K and 1 atm)

| Property | Symbol | State | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | -226.2 | kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Formation | ΔfH° | Gas | -165.4 | kJ·mol⁻¹ | [1] |

| Standard Molar Entropy | S° | Liquid | 484.8 | J·K⁻¹·mol⁻¹ | [1] |

| Standard Molar Entropy | S° | Gas | 618.3 | J·K⁻¹·mol⁻¹ | [1] |

| Molar Heat Capacity (Constant Pressure) | Cp | Liquid | 360.7 | J·K⁻¹·mol⁻¹ | [1] |

| Molar Heat Capacity (Constant Pressure) | Cp | Gas | 296.6 | J·K⁻¹·mol⁻¹ | [1] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 168.32 | g·mol⁻¹ | [2] |

| Boiling Point | 213 | °C | [3] |

| Melting Point | -35 | °C | [3] |

| Heat of Combustion | -18,911 | Btu/lb | [3][4] |

| Heat of Vaporization | 110 | Btu/lb | [4] |

Reaction Enthalpies of this compound

The enthalpies of reaction are crucial for designing and controlling chemical processes involving this compound. Key reactions include hydrogenation, combustion, and polymerization.

Table 3: Reaction Enthalpies of this compound

| Reaction | Equation | Enthalpy of Reaction (ΔrH°) | Conditions | Reference(s) |

| Hydrogenation | C₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l) | -124.7 | Standard Conditions | [1] |

| Hydrogenation | C₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l) | -125.4 ± 1.5 | Liquid phase, Hexane solvent | [5] |

| Hydrogenation | C₁₂H₂₄(l) + H₂(g) → C₁₂H₂₆(l) | -125.7 ± 2.1 | Liquid phase, Glacial acetic acid solvent | [5] |

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine these thermodynamic values is essential for data validation and replication. Below is a generalized protocol for determining the enthalpy of hydrogenation of this compound using reaction calorimetry.

Protocol: Determination of Enthalpy of Hydrogenation by Reaction Calorimetry

Objective: To measure the heat released during the catalytic hydrogenation of this compound to determine its enthalpy of reaction.

Materials:

-

This compound (high purity)

-

Dodecane (for calibration, if necessary)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)

-

Solvent (e.g., Hexane, Glacial acetic acid)

-

Reaction calorimeter (e.g., a Dewar-type vessel with a thermistor or a more sophisticated automated calorimeter)

-

Gas delivery system with a mass flow controller

-

Stirring mechanism

-

Data acquisition system

Procedure:

-

Calorimeter Calibration:

-

The calorimeter is calibrated to determine its heat capacity. This can be achieved by a known electrical heat pulse or by performing a reaction with a well-characterized enthalpy of reaction.

-

-

Sample Preparation:

-

A precise mass of this compound is dissolved in a known volume of the chosen solvent within the reaction vessel.

-

A catalytic amount of the hydrogenation catalyst is added to the solution.

-

-

Reaction Initiation:

-

The reaction vessel is sealed and allowed to reach thermal equilibrium.

-

The stirring is initiated to ensure a homogenous mixture.

-

Hydrogen gas is introduced into the vessel at a controlled rate.

-

-

Data Acquisition:

-

The temperature of the reaction mixture is monitored and recorded continuously throughout the reaction.

-

The reaction is considered complete when the temperature of the system returns to a stable baseline, indicating the cessation of heat evolution.

-

-

Data Analysis:

-

The temperature change (ΔT) during the reaction is determined from the temperature-time data, correcting for any heat loss to the surroundings.

-

The total heat released (q) is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and its contents.

-

The molar enthalpy of hydrogenation (ΔrH°) is then calculated by dividing the total heat released by the number of moles of this compound reacted.

-

Safety Precautions:

-

Hydrogen gas is highly flammable; all operations should be conducted in a well-ventilated fume hood and away from ignition sources.

-

The catalyst may be pyrophoric and should be handled with care.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Visualizing Chemical Transformations and Workflows

To better illustrate the chemical processes and experimental logic, the following diagrams have been generated using the DOT language.

Caption: Catalytic hydrogenation of this compound to dodecane.

Caption: Complete combustion of this compound.

Caption: Workflow for determining the enthalpy of hydrogenation.

References

The Double Bond of 1-Dodecene: A Hub of Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Dodecene (C₁₂H₂₄), a linear alpha-olefin, is a versatile building block in organic synthesis, primarily owing to the reactivity of its terminal double bond. This guide provides a comprehensive overview of the key chemical transformations involving the double bond of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. The strategic location of the double bond at the C1-C2 position makes it highly susceptible to a variety of addition and transformation reactions, enabling the synthesis of a diverse array of functionalized long-chain hydrocarbons. These products find applications in the development of surfactants, lubricants, polymers, and as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Electrophilic Addition Reactions

The electron-rich pi bond of this compound readily undergoes electrophilic attack, leading to a variety of addition products. The regioselectivity of these reactions is a key consideration in synthetic design.

Hydrogenation

Hydrogenation of this compound saturates the double bond to yield dodecane. This reaction is typically carried out using a heterogeneous catalyst.[1]

Quantitative Data for Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference |

| Platinum Nanowires | Hexane | Room Temperature | 1 | Not Specified | >99 | [1] |

Experimental Protocol: Catalytic Hydrogenation of this compound

A typical procedure for the catalytic hydrogenation of this compound is as follows:

-

A reaction vessel is charged with this compound and a suitable solvent such as hexane.

-

A catalytic amount of platinum nanowires is added to the mixture.

-

The vessel is sealed, and the atmosphere is replaced with hydrogen gas by evacuating and flushing the system multiple times.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield dodecane.[1]

Logical Relationship: Hydrogenation of this compound

Caption: Catalytic hydrogenation of this compound to dodecane.

Halogenation

Halogenation of this compound with diatomic halogens like bromine (Br₂) or chlorine (Cl₂) proceeds via a halonium ion intermediate to give the corresponding vicinal dihalide.

Quantitative Data for Halogenation of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Bromine (Br₂) | Dichloromethane | Room Temperature | Not Specified | 1,2-Dibromododecane | High |

Experimental Protocol: Bromination of this compound

A general procedure for the bromination of an alkene is as follows:

-

This compound is dissolved in an inert solvent such as dichloromethane in a flask protected from light.

-

A solution of bromine in the same solvent is added dropwise to the alkene solution with stirring.

-

The reaction is typically rapid, and the disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

-

The solvent is removed under reduced pressure to yield 1,2-dibromododecane.

Signaling Pathway: Halogenation Mechanism

References

An In-depth Technical Guide to the Solubility Characteristics of 1-Dodecene in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-dodecene, a C12 alpha-olefin of significant industrial importance. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and various industrial processes. This document summarizes its qualitative solubility, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Core Solubility Characteristics

This compound is a nonpolar hydrocarbon, and its solubility is primarily governed by the principle of "like dissolves like."[1][2] This means it exhibits high solubility in nonpolar organic solvents and is sparingly soluble or insoluble in polar solvents, most notably water.[3][4][5][6][7] Its long aliphatic chain dictates its hydrophobic nature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that for many solvent systems, this compound is expected to be fully miscible, meaning it will form a homogeneous solution in all proportions.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Water | Polar Protic | Insoluble | [3][4][7] |

| Ethanol | Polar Protic | Soluble | [3][7] |

| Acetone | Polar Aprotic | Soluble | [3][7] |

| Ethyl Ether | Polar Aprotic | Soluble | [3][7] |

| Petroleum Ether | Nonpolar | Soluble | [1] |

| Benzene | Nonpolar Aromatic | Soluble | [1] |

| Hexane | Nonpolar | Soluble | [1] |

| Toluene | Nonpolar Aromatic | High (Expected) | [8] |

| n-Alkanes (e.g., Dodecane) | Nonpolar | Miscible (Expected) | [9][10] |

Experimental Protocols

For a precise quantitative determination of this compound's solubility in a specific organic solvent, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a liquid.[11][12][13][14]

Protocol: Determination of this compound Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

2. Materials:

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated, gas-tight glass vials with PTFE-lined septa

-

Analytical balance (± 0.1 mg)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

3. Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: In a series of gas-tight vials, add a known volume of the organic solvent. Then, add an excess amount of this compound to each vial. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to ensure complete phase separation.

-

Sampling: Carefully withdraw a sample from the solvent-rich phase using a syringe. It is critical to avoid disturbing the undissolved this compound phase. Attach a syringe filter to the syringe and filter the sample into a clean vial to remove any undissolved micro-droplets of this compound.

-

Analysis: Analyze the filtered sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the average concentration from multiple replicates, typically in units of g/100 mL, mol/L, or mass fraction at the specified temperature.

4. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before starting the experiment.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a liquid compound like this compound and a conceptual representation of its solubility characteristics.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tsfx.edu.au [tsfx.edu.au]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Liquid-Liquid Equilibria Studies of Potential Organic Solvents as Etha" by Grace Docken [ecommons.udayton.edu]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

Navigating the Laboratory Landscape: A Technical Guide to 1-Dodecene Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling and use of 1-dodecene in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential risks associated with this chemical.

Hazard Identification and Classification

This compound is a combustible liquid that poses an aspiration hazard if swallowed.[1][2] It can also cause mild skin and eye irritation.[3] Understanding its specific hazards is the first step toward safe handling.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[1][2] |

| Skin Corrosion/Irritation | 3 | May cause mild skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2B | May cause eye irritation[3] |

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is essential for safe storage, handling, and emergency response.

| Property | Value |

| Appearance | Clear, colorless liquid[4][5] |

| Odor | Mild, pleasant odor[4][6] |

| Molecular Formula | C12H24[3][5] |

| Molecular Weight | 168.32 g/mol [1] |

| Boiling Point | 213 °C (415.4 °F)[5][6] |

| Melting Point | -35 °C (-31 °F)[5] |

| Flash Point | 76 - 77 °C (168.8 - 170.6 °F)[1][5][6] |

| Autoignition Temperature | 225 °C (437 °F)[5] |

| Vapor Pressure | 0.2 mm Hg at 20 °C[1] |

| Vapor Density | 5.81 (Air = 1)[5][7] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, and acetone.[4][5][7] |

| Explosion Limits | Lower: 0.6 vol %, Upper: 5.4 vol %[3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to preventing accidents and ensuring the integrity of the chemical.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area.[1][3] Use a chemical fume hood when possible.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][8] "No smoking" policies should be strictly enforced in areas where this compound is handled and stored.[2][3]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Tools: Use only non-sparking tools when opening and handling containers.[1][3]

-

Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.[5]

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Storage

-

Containers: Keep containers tightly closed.[3]

-

Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[1][3]

-

Incompatible Materials: Store separately from strong oxidizing agents, halogens, and inorganic acids.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal exposure.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[3][9] |

| Hand Protection | Neoprene or nitrile rubber gloves.[3] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Flame-resistant clothing may be appropriate.[3][10] |

| Respiratory Protection | Generally not required with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator for organic vapors may be necessary.[3][10] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice if skin irritation occurs.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[1][2][5] Immediately call a poison center or doctor. If vomiting occurs naturally, have the victim lean forward.[8] |

Accidental Release and Spill Cleanup Protocol

Prompt and safe cleanup of spills is essential to prevent further hazards.

Experimental Protocol: Spill Cleanup

-

Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[1][4]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 4.

-

Containment: For small spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] For larger spills, create a dike to prevent spreading.[3]

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][4]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Caption: Decision tree for responding to a this compound spill in the laboratory.

Fire and Explosion Hazards

This compound is a combustible liquid and its vapors can form explosive mixtures with air.[4][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, foam, dry chemical, or carbon dioxide.[2][3]

-

Unsuitable Extinguishing Media: Do not use a high-volume water jet.[2][10]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][6] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow it to enter sewers or public waters.[3] Waste materials should be handled by a licensed waste disposal company.[2][3]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cpchem.com [cpchem.com]

- 3. gelest.com [gelest.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 1567 - this compound [inchem.org]

- 6. echemi.com [echemi.com]

- 7. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. cpchem.com [cpchem.com]

An In-depth Technical Guide to the Reaction Mechanisms for the Isomerization of 1-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms governing the isomerization of 1-dodecene, a critical transformation in various chemical syntheses. The document details the prevalent catalytic systems, including acid-catalyzed, base-catalyzed, and transition metal-catalyzed pathways. Emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of reaction mechanisms to facilitate a deeper understanding and practical application of these processes.

Introduction to this compound Isomerization

This compound, a terminal olefin, is a valuable precursor in the production of detergents, lubricants, and polymers. Its isomerization to internal olefins is a key step that modifies the reactivity and physical properties of the hydrocarbon chain, enabling further functionalization. The position of the double bond within the dodecene molecule significantly influences the outcomes of subsequent reactions, making the selective control of isomerization a topic of considerable research interest. This guide explores the primary catalytic methods employed to achieve this transformation.

Acid-Catalyzed Isomerization

Solid acid catalysts, particularly zeolites, are widely used for the isomerization of this compound. The mechanism predominantly proceeds through the formation of a carbenium ion intermediate on the Brønsted acid sites of the catalyst.

Reaction Mechanism

The generally accepted mechanism for acid-catalyzed isomerization of this compound over a zeolite involves the following steps:

-